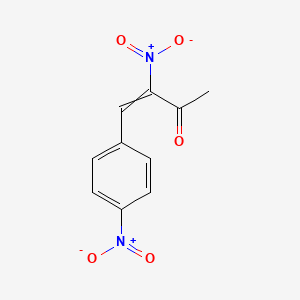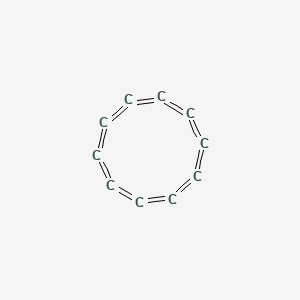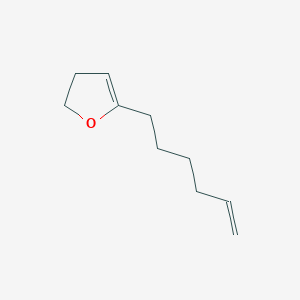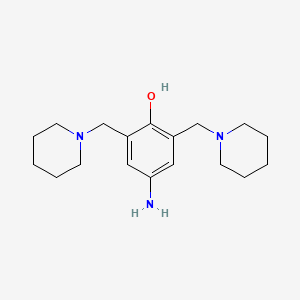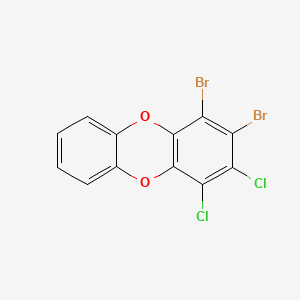![molecular formula C6H13N3O2 B14314975 N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide CAS No. 111997-71-8](/img/structure/B14314975.png)
N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide: is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide typically involves the reaction of an appropriate aldehyde or ketone with hydrazine derivatives. One common method is the condensation reaction between 2-hydroxyhydrazine and butan-2-one in the presence of acetic acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. This interaction can disrupt key biological pathways, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- N-[1-(2-Hydroxyhydrazinylidene)ethyl]acetamide
- N-[1-(2-Hydroxyhydrazinylidene)propyl]acetamide
- N-[1-(2-Hydroxyhydrazinylidene)butyl]acetamide
Comparison: N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide is unique due to its specific structural features, such as the butan-2-yl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
111997-71-8 |
|---|---|
Molekularformel |
C6H13N3O2 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
N-[1-(hydroxyhydrazinylidene)butan-2-yl]acetamide |
InChI |
InChI=1S/C6H13N3O2/c1-3-6(4-7-9-11)8-5(2)10/h4,6,9,11H,3H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
XBQBWQCZEFZZGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=NNO)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


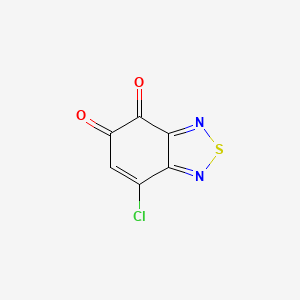

![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)
